N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core substituted at position 6 with a sulfonamide group. The sulfonamide nitrogen is linked via a methylene bridge to a pyrazine ring, which is further substituted at position 3 with a thiophen-2-yl moiety.
Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c21-26(22,12-3-4-14-15(10-12)24-8-7-23-14)20-11-13-17(19-6-5-18-13)16-2-1-9-25-16/h1-6,9-10,20H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIZCBGRENHJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a pyrazine moiety, and a benzo[b][1,4]dioxine framework. Its molecular formula is , with a molecular weight of approximately 339.37 g/mol.
Research indicates that compounds with similar structural motifs exhibit various biological activities:
- Antimicrobial Activity : Compounds containing thiophene and pyrazine rings have shown significant activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties due to its structural similarity to known antimycobacterial agents.
- Inhibition of Enzymatic Activity : Similar sulfonamide derivatives have been reported to act as inhibitors of carbonic anhydrase II, which plays a crucial role in regulating pH and fluid balance in tissues .
- Antitumor Potential : Pyrazole derivatives have been recognized for their antitumor properties, particularly against BRAF(V600E) mutations in cancer cells. This suggests that the compound may exhibit similar inhibitory effects on tumor growth pathways .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiophene and pyrazine derivatives | Inhibition of M. tuberculosis growth |
| Enzyme Inhibition | Sulfonamide derivatives | Inhibition of carbonic anhydrase II |
| Antitumor | Pyrazole derivatives | Inhibition of BRAF(V600E) |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that similar compounds effectively inhibited the growth of M. tuberculosis in vitro, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL. This suggests that this compound could exhibit comparable efficacy.
- Cytotoxic Studies : Research on pyrazole derivatives indicated that certain substitutions (e.g., halogens) enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapy agents like doxorubicin showed synergistic effects, warranting further investigation into the compound's potential in cancer therapy .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis Methods : The synthesis typically involves multi-step reactions starting from readily available precursors such as thiophene derivatives and pyrazinyl amines. This allows for the exploration of various substituents to optimize biological activity .
- Structure-Activity Relationship (SAR) : Understanding how different substituents affect biological activity is crucial for drug design. For instance, the presence of electron-withdrawing groups has been linked to increased potency against certain pathogens and cancer cells .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Compound 73’s pyridine-isoindolinone-thiophene system increases molecular complexity and weight, likely improving target specificity but reducing solubility .
Linker and Functional Groups :
- The sulfonamide group in the target compound offers strong hydrogen-bond acceptor capacity, contrasting with the carboxamide in , which may reduce acidity and alter membrane permeability.
- The hydroxypropyl chain in introduces a polar group, improving aqueous solubility but possibly limiting blood-brain barrier penetration.
Biological Activity :
- Compound 93 demonstrated efficacy against anthrax lethal factor (Ki = 0.2 µM), attributed to its benzo[d]thiazole-thiophene motif’s affinity for zinc-containing active sites .
- Compound 73’s perforin inhibition (78% yield) suggests utility in autoimmune diseases, though its larger size may pose pharmacokinetic challenges .
Synthetic Feasibility :
- The target compound’s synthesis likely parallels and , involving sulfonylation of a dihydrobenzo dioxine intermediate followed by nucleophilic substitution. Yields for analogs range from 35% () to 78% (), indicating moderate synthetic accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
